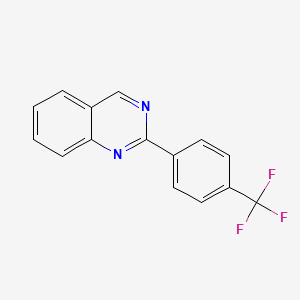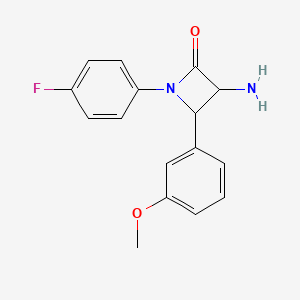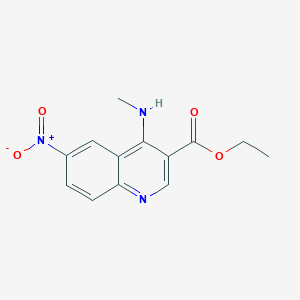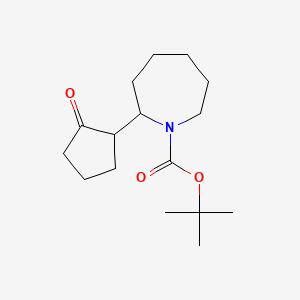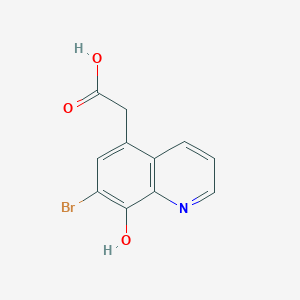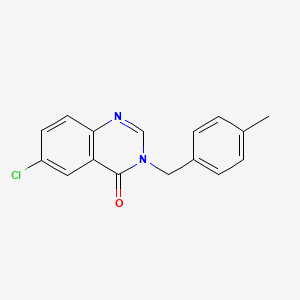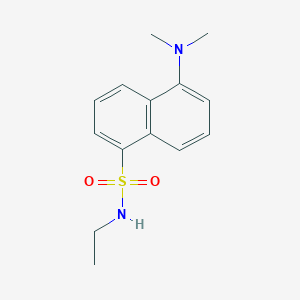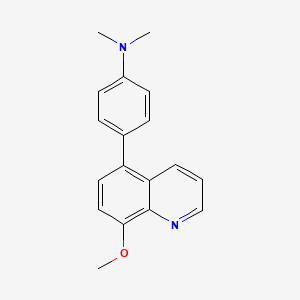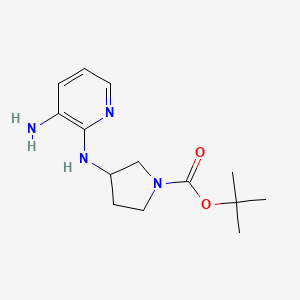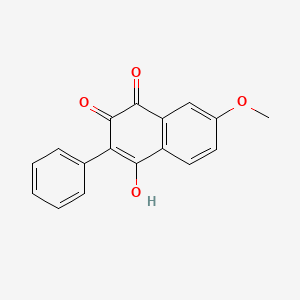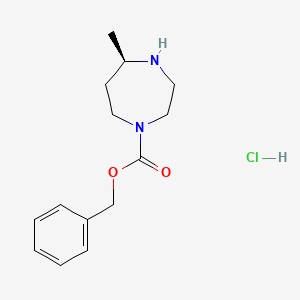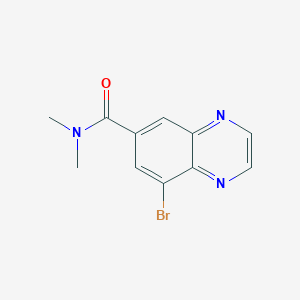
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a bromine atom at the 8th position, a dimethylamino group at the N,N position, and a carboxamide group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide typically involves the bromination of quinoxaline derivatives followed by the introduction of the dimethylamino and carboxamide groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 8th position.
Applications De Recherche Scientifique
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-N,N-dimethylquinoxaline-6-carboxamide
- 8-Fluoro-N,N-dimethylquinoxaline-6-carboxamide
- 8-Iodo-N,N-dimethylquinoxaline-6-carboxamide
Uniqueness
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C11H10BrN3O |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
8-bromo-N,N-dimethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C11H10BrN3O/c1-15(2)11(16)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,1-2H3 |
Clé InChI |
QYJFIQYXQJMGCQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC2=NC=CN=C2C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


